An In-Depth Technical Guide to the Physicochemical Properties of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol
An In-Depth Technical Guide to the Physicochemical Properties of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted and proposed experimental determination of the physicochemical properties of the novel compound, 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol. As this molecule is not extensively documented in scientific literature, this paper outlines a theoretical framework for its synthesis and a detailed experimental plan for its thorough characterization. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar N-alkylated aromatic amino alcohols in fields such as medicinal chemistry and materials science. We will delve into a proposed synthetic pathway, methodologies for purification, and a suite of analytical techniques for structural elucidation and the determination of key physicochemical parameters.
Introduction
N-alkylated aromatic amines and amino alcohols are prevalent structural motifs in a vast array of biologically active compounds and functional materials. The introduction of an N-ethyl group to a substituted phenylenediamine structure, such as in 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol, can significantly influence its steric and electronic properties. These modifications can impact molecular interactions, solubility, and metabolic stability, making such derivatives intriguing targets for drug discovery and development. The presence of a bromine atom further offers a site for subsequent chemical modifications, enhancing the synthetic utility of the molecule.
Given the absence of readily available data for the title compound, this guide will take a proactive and predictive approach. We will first propose a logical and efficient synthetic route. Following this, we will detail the necessary experimental protocols to not only confirm the successful synthesis and purity of the compound but also to meticulously characterize its fundamental physicochemical properties.
Proposed Synthesis
A plausible and efficient method for the synthesis of 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol is through a two-step process involving the reductive amination of a suitable precursor. This method is widely recognized for its control over the degree of alkylation, thereby minimizing the formation of undesired byproducts.[1][2][3]
Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound via reductive amination.
Detailed Experimental Protocol
Step 1: Synthesis of the Intermediate Imine
-
In a round-bottom flask, dissolve 2-amino-4-bromobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add ethylamine (1.1 eq), either as a solution in the same solvent or as a neat liquid, dropwise at room temperature with stirring.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the imine is typically rapid.
Step 2: Reduction to the Final Product
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Once the formation of the imine is complete, cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in small portions. The use of NaBH₄ is advantageous as it can be used in protic solvents.[4]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the imine.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification:
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol.
Physicochemical Property Determination
Once the target compound is synthesized and purified, a comprehensive characterization of its physicochemical properties is essential.
Predicted Physicochemical Properties
In the absence of experimental data, computational tools can provide valuable estimations of key properties. Software such as ACD/Percepta, ADMET Predictor, or open-source platforms can be utilized for these predictions.[5][6][7][8][9]
| Property | Predicted Value | Method |
| Molecular Formula | C₁₀H₁₅BrN₂O | - |
| Molecular Weight | 259.14 g/mol | - |
| logP | 1.5 - 2.5 | In silico prediction |
| pKa (most basic) | 8.5 - 9.5 | In silico prediction |
| Aqueous Solubility | Low to moderate | In silico prediction |
Experimental Determination of Physicochemical Properties
3.2.1. Melting Point
The melting point is a crucial indicator of purity.
-
Protocol: A small amount of the crystalline solid is packed into a capillary tube and heated in a melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A sharp melting range (typically within 1-2 °C) is indicative of a pure compound.[10][11][12]
3.2.2. Boiling Point
For liquid compounds, the boiling point is a key physical constant.
-
Protocol: Due to the expected high boiling point and potential for decomposition, vacuum distillation is the recommended method for determining the boiling point. The temperature at which the liquid boils under a specific reduced pressure is recorded.
3.2.3. Solubility
Solubility in various solvents is a critical parameter for further studies and applications.
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Protocol: The solubility will be determined in a range of solvents, including water, ethanol, methanol, dichloromethane, and dimethyl sulfoxide (DMSO). A known amount of the compound will be added to a specific volume of the solvent at a controlled temperature, and the point of complete dissolution will be noted.
3.2.4. Acid Dissociation Constant (pKa)
The pKa value provides insight into the ionization state of the molecule at different pH values.
-
Protocol: Potentiometric titration is a standard method for pKa determination. A solution of the compound is titrated with a standard acid or base, and the pH is monitored with a calibrated pH meter. The pKa can be determined from the titration curve.
Structural Elucidation and Spectroscopic Analysis
A combination of spectroscopic techniques will be employed to unequivocally confirm the chemical structure of the synthesized compound.
Spectroscopic Analysis Workflow
Caption: Workflow for the structural elucidation of the synthesized compound.
Detailed Spectroscopic Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[13]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons (a characteristic quartet and triplet), and the protons of the ethanolamine side chain. The chemical shifts and coupling constants will provide detailed information about the local electronic environment and neighboring protons.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[14]
4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorptions:
-
N-H stretch: A primary amine (NH₂) will show two bands in the region of 3400-3300 cm⁻¹, while the secondary amine (N-H of the ethylamino group) will show a single, weaker band in a similar region.[15][16]
-
O-H stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group.
-
C-N stretch: Aromatic C-N stretching will appear in the 1335-1250 cm⁻¹ region.
-
Aromatic C-H and C=C stretches: These will be observed in their characteristic regions.
-
4.2.3. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.
-
Expected Results: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C₁₀H₁₅BrN₂O. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature. Fragmentation patterns can help to confirm the connectivity of the different parts of the molecule.
Conclusion
While 2-((2-Amino-4-bromophenyl)(ethyl)amino)ethanol is not a commercially available or well-documented compound, this technical guide provides a comprehensive roadmap for its synthesis and detailed physicochemical characterization. The proposed synthetic route via reductive amination offers a controlled and efficient method for its preparation. The outlined experimental protocols for determining melting point, boiling point, solubility, and pKa, combined with a thorough spectroscopic analysis using NMR, FTIR, and mass spectrometry, will enable a complete and accurate description of this novel molecule. This foundational data will be invaluable for any future research exploring the potential applications of this and related compounds in various scientific disciplines.
References
-
ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link]
-
ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]
-
Simulations Plus. (n.d.). PCB Module: Accurate Physicochemical Property Predictions. Retrieved from [Link]
-
Simulations Plus. (2026, January 29). ADMET Predictor® - Machine Learning- ADMET property prediction. Retrieved from [Link]
-
openmolecules.org. (n.d.). Property Explorer. Retrieved from [Link]
-
Armstrong, D. R., et al. (2016, November 25). Synthesis and structures of crystalline dilithium diamides and aminolithium amides derived from N,N '-disubstituted 1,2-diaminobenzenes or 1,8-diaminonaphthalene. ResearchGate. Retrieved from [Link]
-
Bastos, R., et al. (2003, October 22). Monitoring Carbonyl-Amine Reaction Between Pyruvic Acid and Alpha-Amino Alcohols by FTIR Spectroscopy--A Possible Route to Amadori Products. PubMed. Retrieved from [Link]
-
RSC Publishing. (n.d.). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Barluenga, J., et al. (2016, October 6). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC. Retrieved from [Link]
-
Wang, T., et al. (2021, February 10). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C MAS NMR spectra measured in the course of the reaction of aniline.... Retrieved from [Link]
-
American Chemical Society. (2021, February 5). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Retrieved from [Link]
-
Learning Space. (n.d.). Determination of Melting points and Boiling points. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]
-
University of Missouri–St. Louis. (2013, April 15). Experiment 1 - Melting Points. Retrieved from [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
-
University of Technology. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Retrieved from [Link]
-
El-Agrody, A. M., et al. (n.d.). Ethyl 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate. PMC. Retrieved from [Link]
-
PubMed. (2018, August 17). Selective Synthesis of 2-Substituted and 1,2-Disubstituted Benzimidazoles Directly from Aromatic Diamines and Alcohols Catalyzed by Molecularly Defined Nonphosphine Manganese(I) Complex. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Al-Warhi, T., et al. (n.d.). Crystal structure of ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate. PMC. Retrieved from [Link]
-
Byrne, P. A., et al. (n.d.). Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, March 27). 24.6 Synthesis of Amines. Retrieved from [Link]
-
Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Retrieved from [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]
-
Zukerman-Schpector, J., et al. (n.d.). Crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate. Retrieved from [Link]
-
MDPI. (2022, July 4). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. acdlabs.com [acdlabs.com]
- 6. acdlabs.com [acdlabs.com]
- 7. PCB Module: Accurate Physicochemical Property Predictions [simulations-plus.com]
- 8. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 9. www.openmolecules.org [openmolecules.org]
- 10. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
